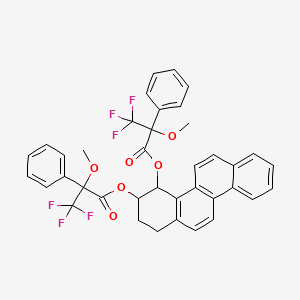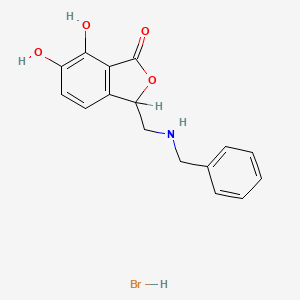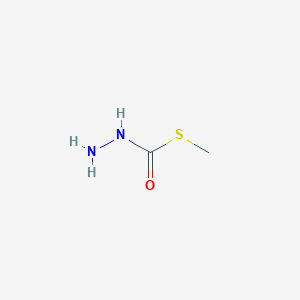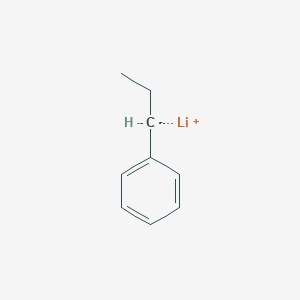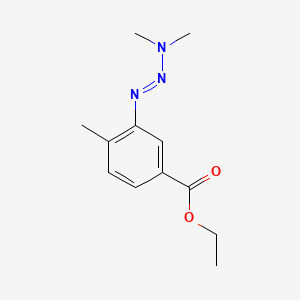
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a triazenyl group and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and pressure, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The triazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Benzoic acid, o-(3,3-dimethyl-1-triazeno)-, methyl ester
- 2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid
Uniqueness
Benzoic acid, 3-(3,3-dimethyl-1-triazenyl)-4-methyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a triazenyl group and an ethyl ester functional group
特性
CAS番号 |
76765-20-3 |
|---|---|
分子式 |
C12H17N3O2 |
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C12H17N3O2/c1-5-17-12(16)10-7-6-9(2)11(8-10)13-14-15(3)4/h6-8H,5H2,1-4H3 |
InChIキー |
KBMHHFCMMQOGQK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


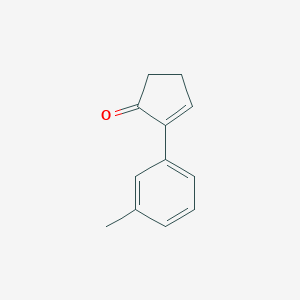

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
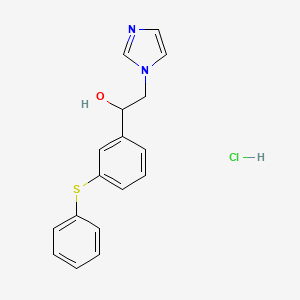
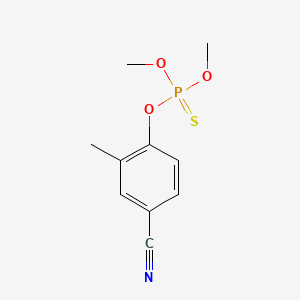
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
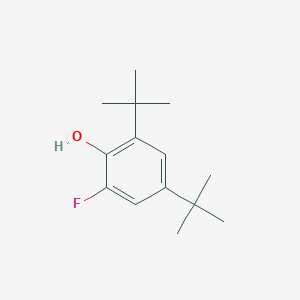
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
